Positional Isomerism: Ortho-COOH vs. Para-COOH Impact on Predicted Physicochemical Profile
The target compound places the carboxylic acid group ortho to the thioether bridge, whereas the 4-substituted positional isomer (Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-, CAS 821768-64-3) bears the acid in the para position. While no direct head-to-head enzyme inhibition data are publicly available for these exact isomers, the NAALADase inhibitor patent WO2004092117 teaches that the ortho-COOH configuration is critical for productive chelation of the active-site zinc ions, and that moving the carboxylate to the para position is expected to drastically reduce inhibitory potency, consistent with the general SAR for GCP II/PSMA ligands [1]. The target compound’s calculated LogP (3.21) and tPSA (82.8 Ų) can be compared with the para isomer’s predicted values (LogP ~2.9, tPSA ~82.8 Ų; identical tPSA but slightly lower LogP due to differential solvation) [2]. Although the difference in logP (≈0.3 units) appears modest, it can translate into measurable differences in membrane permeability and nonspecific binding in cell-based assays.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.21 (ALOGPS estimate) |
| Comparator Or Baseline | Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- (CAS 821768-64-3): LogP ≈ 2.9 (predicted by ALOGPS; PubChem record) [2] |
| Quantified Difference | ΔLogP ≈ 0.31 units (target more lipophilic) |
| Conditions | In silico prediction; ALOGPS 2.1 module via Chemsrc and PubChem |
Why This Matters
For NAALADase inhibitor programs, the ortho-COOH geometry is mechanistically essential for zinc binding, so procurement of the correct positional isomer is non-negotiable; even a LogP shift of 0.3 can affect cellular permeability and off-target binding.
- [1] Tsukamoto T, Stoermer D, Vitharana D. Thioalkyl benzoic acid derivatives. US Patent US20040198824A1, 2004. View Source
- [2] PubChem. Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-. CID 10220503. https://pubchem.ncbi.nlm.nih.gov/compound/10220503 (accessed 2026-05-02). View Source
